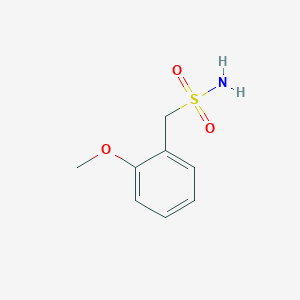

(2-Methoxyphenyl)methanesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-5-3-2-4-7(8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTZHNGIQIVQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80533164 | |

| Record name | 2-Methoxybenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80533164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89782-91-2 | |

| Record name | 2-Methoxybenzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89782-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzenemethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80533164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyphenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Characterization

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR provides information on the number of different types of protons, the electronic environment of each proton, and the number of neighboring protons. For (2-Methoxyphenyl)methanesulfonamide, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) bridge protons, the methoxy (B1213986) (-OCH₃) protons, and the amine (-NH₂) protons of the sulfonamide group.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.8-7.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and splitting patterns (multiplicities) are influenced by the positions of the methoxy and methanesulfonamide (B31651) substituents. The methylene protons, situated between the aromatic ring and the sulfonamide group, are expected to appear as a singlet. The methoxy group protons will also present as a sharp singlet, while the amine protons of the sulfonamide group often appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | 6.8 - 7.5 | Multiplet | 4H |

| Methylene (-CH₂-) | ~4.4 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. In the ¹³C NMR spectrum of this compound, separate signals are expected for each of the eight carbon atoms.

The aromatic carbons will resonate in the typical downfield region for sp²-hybridized carbons (δ 110-160 ppm). The carbon atom bearing the methoxy group (C-O) is expected at the most downfield position among the aromatic carbons due to the deshielding effect of the oxygen atom. The methylene carbon will appear in the mid-field region, and the methoxy carbon will be the most upfield signal.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=C (Aromatic) | 110 - 132 |

| C-SO₂ (Aromatic) | ~125 |

| C-O (Aromatic) | ~157 |

| -CH₂- | ~52 |

Two-dimensional (2D) NMR experiments provide correlational data that reveals connectivity between atoms, which is crucial for unambiguous structure determination.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the methylene protons to the methylene carbon signal, the methoxy protons to the methoxy carbon signal, and each aromatic proton to its directly attached aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J_CH and ³J_CH). It is exceptionally useful for identifying the connectivity between different functional groups and piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the methylene protons to the aromatic carbons (C1, C2, and C6 of the phenyl ring).

Correlations from the methoxy protons to the aromatic carbon to which the methoxy group is attached.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two or three bonds. In this molecule, COSY would be most useful for establishing the connectivity between the adjacent protons on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It can be used to confirm the spatial relationship between the methylene protons and the protons on the aromatic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide, methoxy, and aromatic groups. The N-H stretching vibrations of the primary sulfonamide typically appear as two bands in the region of 3400-3200 cm⁻¹. The strong asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic of sulfonamides and appear in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions, respectively. The C-O stretching of the aryl ether (methoxy group) and aromatic ring vibrations are also expected.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Sulfonamide (-SO₂NH₂) | 3400 - 3200 | Medium |

| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₂-, -OCH₃ | 3000 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| S=O Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | Sulfonamide (-SO₂NH₂) | 1160 - 1140 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.

For this compound (C₈H₁₁NO₃S), the monoisotopic mass is 201.0460 Da. re3data.org In a typical mass spectrum using electrospray ionization (ESI), the compound is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Predicted Mass Spectrometry Data for this compound re3data.org

| Ion/Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₈H₁₁NO₃S]⁺ | 201.0454 |

| [M+H]⁺ | [C₈H₁₂NO₃S]⁺ | 202.0532 |

| [M+Na]⁺ | [C₈H₁₁NNaO₃S]⁺ | 224.0352 |

A plausible fragmentation pattern in the mass spectrum would involve the cleavage of the C-S bond, leading to the formation of a stable 2-methoxybenzyl cation, or the loss of the sulfonamide moiety (SO₂NH₂).

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography Studies

X-ray crystallography has been instrumental in providing a definitive three-dimensional model of this compound in the solid state.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction analysis has been successfully employed to determine the molecular structure of compounds closely related to this compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to map the electron density and, consequently, the atomic positions. mdpi.comstanford.edu For a related compound, N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, suitable crystals for X-ray analysis were grown from dichloromethane (B109758) by slow evaporation. nih.gov

Crystal Structure Determination and Refinement

The crystal structure of a related sulfonamide, N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, was determined to be monoclinic with a P2/c space group. researchgate.net The refinement of the crystal structure is a critical step to achieve an accurate model. In the case of N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, all C-H hydrogen atoms were positioned with idealized geometry and refined using a riding model. nih.gov The final R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data, was reported for similar structures, signifying a reliable structural determination. researchgate.net

Below is a table summarizing the crystallographic data for a related compound, N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 9.4976 (7) |

| b (Å) | 7.5987 (6) |

| c (Å) | 19.2434 (15) |

| β (°) | 103.672 (2) |

| V (ų) | 1349.43 (18) |

| Z | 4 |

| D (Mg m⁻³) | 1.596 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| T (K) | 273 |

Conformational Analysis in Crystalline State

The conformation of this compound in its crystalline state reveals important details about the spatial arrangement of its constituent parts. In the related N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, the geometry around the sulfur atom of the SO₂ group is a distorted tetrahedron. nih.gov The two aromatic rings, the methoxy-substituted and the methyl-substituted rings, are oriented at a significant dihedral angle of 71.39 (9)°. nih.gov The torsion angle C—S—N(H)—C in this molecule is -56.5 (3)°. nih.gov In another related structure, N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, the nitro substituent is slightly twisted from the benzene ring with a dihedral angle of 14.69 (10)°. researchgate.net The S1—N2—C3—C4 and S2—N2—C3—C4 torsion angles are 82.83 (19) and -92.42 (17)°, respectively, indicating a non-planar arrangement around the nitrogen atom. researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Methodologies

Quantum chemical methodologies are at the forefront of computational chemistry, allowing for the detailed investigation of molecular properties based on the principles of quantum mechanics. These methods are broadly categorized by their level of theory and computational cost, ranging from highly accurate but demanding ab initio methods to more efficient approximate methods.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT's popularity stems from its favorable balance of accuracy and computational efficiency. The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.

In the context of molecules like (2-Methoxyphenyl)methanesulfonamide, DFT calculations are employed to:

Optimize the molecular geometry to find its most stable three-dimensional conformation.

Calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure.

Determine various electronic properties, including orbital energies and electrostatic potential, which are discussed in subsequent sections. researchgate.net

For instance, DFT calculations have been successfully applied to complex molecules containing the 2-methoxyphenyl group to unravel challenging structural and magnetic properties. In a study on 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, DFT was used to accurately reproduce experimentally observed magnetic exchange interactions, demonstrating its power in handling systems with complex electronic behaviors. rsc.org While specific DFT studies on this compound are not prevalent in the literature, the application of functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) would be the standard approach for such an investigation. researchgate.net

Table 1: Illustrative Data from a DFT Calculation for a Related Sulfonamide This table presents typical parameters obtained from DFT calculations on sulfonamide-containing molecules to illustrate the output of the methodology. The data does not correspond to this compound.

| Calculated Parameter | Illustrative Value | Unit |

| Total Energy | -955.1234 | Hartrees |

| Dipole Moment | 4.56 | Debye |

| Rotational Constant A | 0.045 | cm⁻¹ |

| Rotational Constant B | 0.021 | cm⁻¹ |

| Rotational Constant C | 0.019 | cm⁻¹ |

Semi-empirical quantum chemistry methods are derived from the foundational Hartree-Fock theory but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgnih.gov Methods like Austin Model 1 (AM1) and the more recent Parametric Method 6 (PM6) are significantly faster than DFT, making them suitable for screening large numbers of molecules or for preliminary calculations on very large systems. mdpi.comredalyc.org

These methods operate by neglecting certain complex integrals and parameterizing the remaining ones to fit known experimental data, such as heats of formation and molecular geometries. wikipedia.orgnih.gov While their results can be less accurate than those from higher-level theories, they are invaluable for:

Rapid geometry optimization of large molecules before refinement with DFT.

High-throughput screening of molecular libraries.

Studying dynamic processes in large biochemical systems.

Although specific computational studies employing PM6 or AM1 on this compound are not documented in publicly available literature, these methods would serve as an efficient first step in a computational workflow to explore its conformational landscape. However, it is noted that some semi-empirical methods can poorly describe weaker interactions like hydrogen bonds unless specifically parameterized for them. arxiv.org

Molecular Mechanics (MM) methods move away from quantum mechanics entirely, treating molecules as collections of atoms held together by classical mechanical springs. The energy of the system is calculated using a "force field," which is a set of parameters that define the energy cost of bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions.

The MM* force field is one of many such parameter sets. These methods are computationally the least expensive, allowing for the simulation of millions of atoms, which is far beyond the reach of quantum methods. Their primary applications include:

Conformational searching and analysis of large, flexible molecules.

Molecular dynamics (MD) simulations to study the movement and interactions of proteins and other biomolecules over time.

Understanding intermolecular interactions in condensed phases.

For a relatively small molecule like this compound, molecular mechanics would be most useful for exploring the potential energy surface associated with the rotation of the phenyl ring and the methoxy (B1213986) group to identify all stable conformers.

Electronic Structure and Reactivity Descriptors

Beyond determining structure and energy, computational methods provide a suite of descriptors that explain a molecule's electronic nature and predict its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org

HOMO : This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO : This is the innermost orbital without any electrons. It acts as an electron acceptor, and its energy is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. nih.gov

For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is likely to have significant contributions from the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed more over the electron-withdrawing sulfonyl group.

Table 2: Illustrative Frontier Molecular Orbital Data This table provides a typical range of values for FMO analysis to demonstrate the concept. The data is not specific to this compound.

| Descriptor | Illustrative Value (eV) | Implication |

| HOMO Energy | -6.85 | Electron-donating capability |

| LUMO Energy | -1.20 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.65 | High kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. chemrxiv.org It is calculated by placing a positive point charge at various locations on the electron density surface and calculating the potential energy. This map is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP map is color-coded:

Red/Yellow : Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to attack by electrophiles and are associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue : Regions of positive electrostatic "potential", indicating electron-poor areas. These are susceptible to attack by nucleophiles and are often found around acidic hydrogen atoms or electron-withdrawing groups.

Green : Regions of neutral or near-zero potential, typically associated with nonpolar hydrocarbon portions of the molecule.

In an MEP map of this compound, one would expect to see strong negative potential (red) around the two oxygen atoms of the sulfonyl (-SO₂) group and the oxygen of the methoxy (-OCH₃) group, as these are the most electronegative centers and likely sites for hydrogen bonding. A region of positive potential (blue) would be expected around the hydrogen atom attached to the nitrogen of the sulfonamide group, indicating its acidic character.

Global Reactivity Indices (e.g., Hardness, Softness, Electrophilicity)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer a quantitative measure of a molecule's stability and reactivity. researchgate.netmdpi.com These indices, calculated using DFT, help in understanding the kinetic stability and reactivity trends of a compound. orientjchem.org Key descriptors include:

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), or approximately half the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). A larger hardness value indicates greater stability and lower reactivity. mdpi.comnih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates how easily a molecule's electron cloud can be polarized. A more reactive molecule is generally softer. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ²/2η. A higher electrophilicity index points to a better electron acceptor. mdpi.com

Table 1: Representative Global Reactivity Descriptors for a Sulfonamide Analog (Note: Data is illustrative, based on general findings for sulfonamide derivatives, not specific to this compound)

| Parameter | Symbol | Typical Value (eV) | Description |

| HOMO Energy | EHOMO | ~ -6.5 to -7.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | ~ -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | ~ 4.5 to 5.5 | Difference between LUMO and HOMO energies |

| Chemical Hardness | η | ~ 2.2 to 2.8 | Resistance to electron cloud deformation |

| Chemical Softness | S | ~ 0.35 to 0.45 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω | ~ 1.5 to 2.5 | Capacity to accept electrons |

These values are derived from computational studies on various aromatic sulfonamides and serve as an estimation. mdpi.comnih.govresearchgate.net

Charge Distribution Analysis

Mulliken charge analysis partitions the total electron density among the atoms in a molecule based on the contribution of their basis functions to the molecular orbitals. wikipedia.orgchemrxiv.org This method, while sensitive to the choice of basis set, offers a valuable qualitative picture of the charge landscape. chemrxiv.org For this compound, the analysis would be expected to show:

Negative charges concentrated on the highly electronegative oxygen and nitrogen atoms of the sulfonamide group.

A positive charge on the sulfur atom due to bonding with two highly electronegative oxygen atoms.

The carbon atom of the methoxy group bonded to oxygen would carry a partial positive charge, while the oxygen itself would be negative.

The hydrogen atoms, particularly the one attached to the sulfonamide nitrogen, would exhibit partial positive charges.

Computational studies on similar molecules, like 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, confirm that oxygen and nitrogen atoms consistently carry negative Mulliken charges, while hydrogens in N-H and O-H groups are positive, facilitating hydrogen bonding. researchgate.netelsevierpure.com

Table 2: Expected Mulliken Atomic Charges for Key Atoms in this compound (Note: These are qualitative predictions based on the principles of Mulliken analysis and data from similar structures.)

| Atom | Expected Charge | Rationale |

| Sulfonyl Oxygens (O=S=O) | Highly Negative | High electronegativity |

| Sulfur (S) | Highly Positive | Bonded to two oxygens and one nitrogen |

| Sulfonamide Nitrogen (N) | Negative | High electronegativity, but less than oxygen |

| Methoxy Oxygen (O-CH₃) | Negative | High electronegativity |

| Aromatic Carbons | Variable | Influenced by methoxy and sulfonamide groups |

| Sulfonamide Hydrogen (N-H) | Positive | Attached to electronegative nitrogen |

Spectroscopic Property Prediction

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic features of molecules. By simulating spectra, researchers can assign experimental peaks and gain a deeper understanding of the underlying molecular vibrations and electronic transitions.

The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.gov These calculations provide valuable support for the assignment of experimental spectra.

For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. The expected chemical shifts can be inferred from computational studies on analogous structures. nih.govrsc.org

¹H NMR: The proton on the sulfonamide nitrogen (-SO₂NH-) is expected to appear as a singlet at a downfield chemical shift, typically between 8.7 and 10.2 ppm, due to its acidic nature and involvement in hydrogen bonding. rsc.org The aromatic protons would appear in the range of 6.5-7.7 ppm, with their exact shifts influenced by the positions of the methoxy and methanesulfonamide (B31651) groups. The methoxy (-OCH₃) protons would be a sharp singlet around 3.8 ppm, and the methylene (B1212753) (-CH₂-) protons adjacent to the sulfur atom would also be a distinct singlet.

¹³C NMR: The aromatic carbons would resonate in the 110-160 ppm region. The carbon atom attached to the methoxy group would be significantly downfield. The methoxy carbon itself typically appears around 55-56 ppm. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: Values are estimations based on data from analogous compounds.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -SO₂NH- | 8.7 - 10.2 | - |

| Aromatic H's | 6.5 - 7.7 | 110 - 160 |

| -OCH₃ | ~ 3.8 | ~ 56 |

| -CH₂-SO₂- | ~ 4.3 | ~ 58 |

Theoretical vibrational analysis using DFT allows for the calculation of the frequencies and intensities of FT-IR and FT-Raman bands. researchgate.net The calculated harmonic frequencies are often scaled by an appropriate factor to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov

For this compound, the key vibrational modes would include:

SO₂ Group: Strong asymmetric and symmetric stretching vibrations, typically observed in the ranges of 1315-1330 cm⁻¹ and 1140-1160 cm⁻¹, respectively. nih.gov

N-H Group: A distinct N-H stretching vibration, generally found between 3200 and 3300 cm⁻¹. researchgate.net

C-O-C Group: Asymmetric and symmetric stretching of the aryl-alkyl ether linkage.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 4: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound (Note: Frequencies are based on DFT calculations for similar sulfonamide and methoxyphenyl structures.)

| Vibrational Mode | Predicted FT-IR Range (cm⁻¹) | Predicted FT-Raman Range (cm⁻¹) |

| N-H Stretch | 3230 - 3300 | 3230 - 3300 |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| SO₂ Asymmetric Stretch | 1315 - 1330 (Strong) | 1315 - 1330 (Weak) |

| SO₂ Symmetric Stretch | 1140 - 1160 (Strong) | 1140 - 1160 (Medium) |

| Aromatic C=C Stretch | 1450 - 1610 (Medium) | 1450 - 1610 (Strong) |

| C-O-C Asymmetric Stretch | 1240 - 1260 (Strong) | 1240 - 1260 (Weak) |

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of molecules. researchgate.netmdpi.com By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). nih.govrsc.org

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the substituted benzene (B151609) ring. Computational studies on analogous aromatic compounds containing methoxy and sulfonamide groups show characteristic absorption bands in the UV region. researchgate.netnih.gov For example, a study on a chalcone (B49325) containing a 3-methoxyphenyl (B12655295) group predicted a strong π→π* transition around 300-360 nm. nih.gov The exact position of λmax is sensitive to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). mdpi.com

Table 5: Predicted UV-Vis Absorption Data for this compound (Note: Predictions are based on TD-DFT calculations of similar chromophoric systems.)

| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | ~ 270 - 290 | High |

| π → π | ~ 220 - 240 | Medium-High |

Intermolecular and Supramolecular Interactions

For this compound, the primary interactions driving its supramolecular assembly would be strong N-H···O hydrogen bonds, where the sulfonamide N-H group acts as a hydrogen-bond donor and the sulfonyl oxygen atoms act as acceptors. This is a characteristic and structure-directing interaction in sulfonamides. researchgate.net

Analysis of closely related crystal structures, such as N-(2-methoxyphenyl)acetamide and other aromatic sulfonamides, reveals the dominant types of interactions. nih.govnih.gov

H···H Contacts: Typically the most abundant interaction, covering a large portion of the Hirshfeld surface, representing van der Waals forces. nih.gov

O···H/H···O Contacts: These are highly significant and represent the strong N-H···O and weaker C-H···O hydrogen bonds. They appear as distinct sharp spikes in the fingerprint plots. nih.govresearchgate.net

Table 6: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Analogous Structures (Data based on published analyses of N-(methoxyphenyl)acetamides and related sulfonamides)

| Interaction Type | Percentage Contribution | Description |

| H···H | 45 - 55% | van der Waals forces |

| O···H / H···O | 20 - 35% | N-H···O and C-H···O hydrogen bonds |

| C···H / H···C | 15 - 25% | van der Waals and weak C-H···π interactions |

| N···H / H···N | 1 - 5% | Minor contacts, often part of hydrogen bonds |

| C···C | < 5% | π-π stacking interactions (if present) |

These interactions guide the formation of specific supramolecular synthons, such as chains or layers, which define the final crystal architecture. researchgate.net

Hydrogen Bonding Characterization

This compound possesses both hydrogen bond donor and acceptor sites, making it capable of forming various intermolecular hydrogen bonds that dictate its crystal packing and interactions with other molecules. The primary hydrogen bond donor is the amine proton (N-H) of the sulfonamide group. The principal acceptors are the two oxygen atoms of the sulfonyl group (S=O) and the oxygen atom of the methoxy group (-OCH₃).

In the solid state, sulfonamides commonly form hydrogen-bonded networks. nih.gov The N-H proton of one molecule typically interacts with a sulfonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric motifs. nih.gov For instance, in related sulfonamide structures, a common motif is the formation of a chain where molecules are linked via N-H···O=S interactions. nih.gov Intramolecular hydrogen bonds, although less common, could potentially occur between the N-H group and the methoxy oxygen, depending on the molecule's conformation. The strength and geometry of these bonds can be characterized computationally by analyzing parameters such as bond distance, angle, and the resulting vibrational frequency shifts.

A study of hydrated methane (B114726) sulfonic acid (MSA) clusters has shown that strong, cyclic hydrogen bonds form between the acidic proton and water molecules. nih.govresearchgate.net While this compound is a sulfonamide rather than a sulfonic acid, this highlights the strong hydrogen bonding potential of the sulfonyl group.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| N-H (amide) | O=S (sulfonyl) | Intermolecular |

| N-H (amide) | O-C (methoxy) | Intramolecular/Intermolecular |

| C-H (aromatic) | O=S (sulfonyl) | Weak Intermolecular |

| C-H (methyl) | O=S (sulfonyl) | Weak Intermolecular |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. researchgate.netnih.goviucr.org A QTAIM analysis of this compound would provide quantitative insights into the nature of its covalent and non-covalent interactions.

This analysis involves locating critical points in the electron density, where the gradient of the density is zero. The properties at the bond critical points (BCPs) between atoms reveal the nature of the chemical bond. For example, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the S=O, S-N, S-C, C-O, and N-H bonds would characterize their strength and nature (i.e., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). A high ρ value and a negative ∇²ρ are characteristic of a covalent bond, while smaller ρ values and positive ∇²ρ values indicate closed-shell interactions, such as those found in hydrogen bonds. iucr.org

QTAIM can be used to quantify the strength of the hydrogen bonds identified in section 3.4.1 and to investigate weaker interactions, such as potential C-H···O or C-H···π interactions, which can also influence the molecule's supramolecular assembly. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. epa.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, which correspond to hydrogen bonds and other interactions.

O···H/H···O contacts would primarily represent the N-H···O=S hydrogen bonds. These would appear as distinct, sharp spikes in the fingerprint plot.

H···H contacts typically form the largest percentage of the surface, reflecting the abundance of hydrogen atoms on the molecular periphery.

C···H/H···C contacts would arise from interactions involving the phenyl ring and the methyl groups.

The analysis of N-(2-methoxyphenyl)acetamide, a related structure, showed that H···H, O···H/H···O, and C···H/H···C interactions were the most significant contributors to the crystal packing. epa.gov Similarly, a study on 4-(3-methoxyphenyl)-2,6-diphenylpyridine also highlighted the prevalence of H···H and C···H/H···C interactions. researchgate.netnih.gov

Table 2: Predicted Dominant Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Predicted Relative Contribution | Origin |

| H···H | High | General van der Waals contacts |

| O···H / H···O | Significant | N-H···O=S hydrogen bonds |

| C···H / H···C | Moderate | Phenyl and methyl group interactions |

| S···H / H···S | Minor | Contacts involving the sulfonyl group |

| N···H / H···N | Minor | Contacts involving the sulfonamide nitrogen |

Conformational Analysis and Potential Energy Surface Studies

The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds. The potential energy surface (PES) as a function of these rotations can be mapped using computational methods to identify low-energy conformers and the energy barriers between them.

Key torsional angles that define the conformation include:

The rotation of the methoxy group relative to the phenyl ring (C-C-O-C).

The rotation of the entire (2-methoxyphenyl) group around the C-N bond.

The rotation around the N-S bond of the sulfonamide linkage (C-N-S-C).

The rotation of the methyl group around the S-C bond.

Studies on aryl sulfonamides have shown that the conformation of the C-SO₂-NH-C segment is crucial. nih.govpsu.edu Often, a gauche conformation is preferred. The orientation of the methoxy group is also significant; it can be positioned either toward or away from the sulfonamide group, leading to different conformers with potentially different stabilities and interaction capabilities. The presence of the methoxy group at the ortho position can introduce steric hindrance that influences the rotational barrier around the C-N bond and may favor specific orientations to minimize steric clash. Rotational spectroscopy studies on related toluenesulfonamides have revealed that weak intramolecular interactions can stabilize certain conformations over others. nih.gov A systematic analysis of the sulfonamide bond has shown that it has distinct conformational preferences compared to a standard amide bond, with a higher degree of flexibility. psu.edu

A detailed PES scan would reveal the global minimum energy conformation and other low-energy local minima, providing a comprehensive picture of the molecule's conformational landscape.

Chemical Transformations and Derivatization

Modifications at the Sulfonamide Nitrogen

The sulfonamide functional group (-SO₂NH-) itself is a key site for chemical modification, particularly at the nitrogen atom. The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for subsequent reactions with electrophiles.

Alkylation: The nitrogen atom of the sulfonamide can be alkylated to form N-alkyl derivatives. This is typically achieved by first treating the sulfonamide with a base to generate the corresponding anion, which then acts as a nucleophile. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or lithium hydride (LiH). The resulting anion is then reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) nih.gov. A variety of catalytic methods, including those using ruthenium or manganese complexes, have also been developed for the N-alkylation of sulfonamides using alcohols as the alkylating agents, which is considered a greener approach organic-chemistry.orgacs.org.

Acylation: Similarly, N-acylation can be accomplished by reacting the sulfonamide with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). This reaction yields N-acylsulfonamides, which are important bioisosteres of carboxylic acids. Palladium-catalyzed methods for the carbonylative coupling of sulfonyl azides with heterocycles also provide a route to N-acylsulfonamides nih.gov.

The synthesis of more complex, substituted sulfonamides often involves forming new carbon-nitrogen or nitrogen-nitrogen bonds at the sulfonamide nitrogen. Modern cross-coupling reactions are particularly useful for this purpose. For example, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Chan-Lam amination can be used to couple the sulfonamide nitrogen with aryl or heteroaryl halides or their equivalents, leading to the formation of N-aryl or N-heteroaryl sulfonamides researchgate.netmdpi.com.

These reactions are highly versatile and allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from the parent (2-Methoxyphenyl)methanesulfonamide. The synthesis of such derivatives is of great interest due to the prevalence of the sulfonamide moiety in pharmaceuticals and other biologically active molecules.

Cross-Coupling Reactions Involving Substituted Phenyl Rings

The substituted phenyl ring of this compound and its derivatives is a key site for modification through transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the structural diversity achievable from this starting scaffold. While direct examples for this compound are not extensively documented in dedicated studies, the reactivity can be inferred from established methodologies for similar aryl sulfonamides and methoxy-substituted phenyl compounds.

Prominent cross-coupling reactions applicable to derivatives of this compound include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For these reactions to occur, the phenyl ring of the methanesulfonamide (B31651) must typically be functionalized with a leaving group, such as a halide (I, Br, Cl) or a triflate.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an aryl halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The 2-methoxyphenyl moiety is known to be a viable component in Suzuki reactions, as demonstrated by the successful coupling of 2-methoxyphenylboronic acid with various partners. nih.gov This indicates the compatibility of the methoxy-substituted ring under typical Suzuki conditions. For a derivative like halo-(2-Methoxyphenyl)methanesulfonamide, a Suzuki coupling could introduce a wide range of aryl, heteroaryl, or vinyl substituents.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide/triflate and an amine. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is exceptionally broad in scope and is widely used in the synthesis of pharmaceuticals. semanticscholar.org Sulfonamides can participate in this transformation, making it a plausible method for further functionalizing the aryl core of this compound derivatives. jk-sci.com

The Sonogashira coupling , which forms a C-C bond between an aryl halide and a terminal alkyne, has been successfully applied to a structurally related compound, N-(4-iodo-2-phenoxyphenyl)methanesulfonamide. researchgate.net This reaction proceeded in high yield, demonstrating that the methanesulfonamide group is tolerant of the palladium/copper-catalyzed reaction conditions required for this transformation.

The table below summarizes the key aspects of these potential cross-coupling reactions.

| Reaction Type | Coupling Partners | Catalyst System | Bond Formed | Potential Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester + Aryl Halide/Triflate | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | C(sp²)–C(sp²) | Biaryl or Styrenyl methanesulfonamide |

| Buchwald-Hartwig Amination | Amine (1° or 2°) + Aryl Halide/Triflate | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Aryl C–N | N-Aryl or N-Heteroaryl substituted methanesulfonamide |

| Sonogashira Coupling | Terminal Alkyne + Aryl Halide/Triflate | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst | C(sp²)–C(sp) | Alkynyl-substituted methanesulfonamide |

These reactions collectively provide a robust platform for the chemical elaboration of the this compound core structure, enabling its incorporation into a diverse array of more complex target molecules.

Cyclization Reactions and Heterocycle Formation (e.g., Thiazine (B8601807) Heterocycles)

The formation of heterocyclic structures from this compound represents another important avenue for its chemical derivatization. Specifically, the synthesis of thiazine heterocycles is of interest due to their presence in various biologically active compounds. The 1,3-thiazine ring system, in particular, can be constructed through several synthetic routes. nih.gov

However, the direct cyclization of this compound into a thiazine is not a straightforward transformation. The methanesulfonamide group is generally stable and does not readily participate in the typical cyclization reactions that form thiazines. Standard methods for synthesizing 1,3-thiazinan-4-ones, for example, often involve the reaction of β-propiolactone derivatives with thioureas, or the cyclization of 3-(acylamino)propanoic acids. nih.gov

Therefore, to utilize this compound as a precursor for a thiazine heterocycle, it would first need to be chemically modified to introduce the necessary functional groups. A hypothetical pathway could involve several steps:

Functionalization of the Phenyl Ring: Introduction of a reactive group (e.g., a carboxylic acid or an amine) at a position ortho to the methanesulfonamide. This would likely be achieved through a multi-step sequence starting with functionalization of the aromatic ring.

Chain Elongation: Addition of a three-carbon chain containing the necessary heteroatoms for cyclization.

Cyclization: An intramolecular reaction to form the thiazine ring.

For instance, if a carboxylic acid could be installed on the phenyl ring, it could potentially undergo a series of reactions to form a β-thiopropanoic acid derivative, a known precursor for cyclization into a thiazinane structure. Alternatively, the sulfonamide nitrogen could potentially be involved in a cyclization if an appropriate tether is attached, although this is less common for methanesulfonamides compared to other sulfonamide types.

Role As a Synthetic Intermediate

Precursor in Organic Synthesis

(2-Methoxyphenyl)methanesulfonamide is frequently employed as a precursor in the synthesis of more complex structures. The sulfonamide group, N-H, can be readily deprotonated or substituted, while the aromatic ring can undergo various electrophilic substitution reactions. Its role as a foundational molecule is evident in its use to create a variety of substituted aromatic compounds.

The synthesis of N-aryl sulfonamides, a class to which this compound belongs, is a fundamental process in medicinal chemistry. Traditional methods often involve reacting an aniline (B41778) with methanesulfonyl chloride, but modern palladium-catalyzed cross-coupling reactions provide a more efficient and general route to these precursors. nih.gov This highlights the importance of the N-arylsulfonamide scaffold itself as a key synthetic target and starting point for further elaboration.

Intermediate in Complex Molecule Construction

The true value of this compound is demonstrated in its role as a key intermediate in the assembly of intricate molecular architectures, ranging from potential drug candidates to novel organic scaffolds.

A prominent application of this compound is as a key intermediate in the synthesis of selective α2C-adrenoceptor antagonists, which are being investigated for the treatment of cognitive and psychiatric disorders. One of the most notable examples is the drug candidate ORM-12741 . nih.gov This compound has been studied for its potential therapeutic benefits in patients with Alzheimer's disease, particularly for improving episodic memory. nih.gov

The synthesis of ORM-12741 and its analogs often involves a multi-step process where the this compound core is modified. For instance, a common synthetic route involves the N-alkylation of the sulfonamide with a suitable piperazine-containing fragment. This modular approach allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Below is a table detailing compounds related to this class.

Table 1: Examples of Synthesized Drug Candidates and Analogs

| Compound Name/Class | Therapeutic Target | Synthetic Role of this compound |

|---|---|---|

| ORM-12741 | α2C-adrenoceptor | Core scaffold providing the necessary N-aryl methanesulfonamide (B31651) moiety. nih.gov |

| Arylsulfonamide derivatives | Cytotoxic agents | Used as a foundational structure for creating novel anti-cancer agents. nih.gov |

The sulfonamide group is a well-established pharmacophore in drug design, and its incorporation into molecules via intermediates like this compound is a common strategy. Research has expanded to create various derivatives, including those with potential cytotoxic activity against cancer cell lines and as allosteric modulators for pain management. nih.govnih.gov

Beyond specific drug targets, this compound serves as an intermediate for creating advanced organic scaffolds. The sulfonamide group can act as a versatile handle for constructing heterocyclic systems. For example, methanesulfonamide, the parent compound, is used in reactions to produce dihydroquinoline sulfonamides, which are precursors to quinolines—a common scaffold in medicinal chemistry. mdpi.com

The general strategy involves reacting a suitable precursor with methanesulfonamide to form a new ring system. mdpi.com The (2-methoxyphenyl) group on the sulfonamide can influence the reactivity and properties of these scaffolds, potentially leading to novel chemical entities with unique biological or material properties. The synthesis of thiazole (B1198619) and triazole derivatives, for instance, represents another avenue where substituted aryl precursors are used to build complex heterocyclic structures with potential antimicrobial and antitubercular activities. researchgate.net

Enabling Chemical Reactions and Pathways

The chemical structure of this compound is not just a passive scaffold but an active participant in enabling specific chemical reactions. The methoxy (B1213986) group at the ortho position to the sulfonamide is particularly significant.

The sulfonamide group is known to be a "directed metalation group" (DMG). In a process called directed ortho-metalation (DoM), the sulfonamide can direct a strong base (typically an organolithium reagent) to deprotonate the aromatic ring at the position ortho to it. However, in this compound, the presence of the methoxy group at one of the ortho positions means that metalation would be directed to the C6 position, allowing for specific and controlled functionalization at that site. This regioselective reaction is a powerful tool for creating polysubstituted aromatic rings in a predictable manner. While the directing power of a sulfonamide can be weaker than other DMGs, it is still a useful functional group for this purpose. organic-chemistry.org

This ability to direct reactions allows chemists to build molecular complexity with high precision, adding substituents that are crucial for the biological activity of the final compound. The interplay between the methoxy group and the sulfonamide makes this compound a valuable intermediate for constructing highly substituted aromatic systems that would be difficult to synthesize using other methods.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Sulfonylation | 2-Methoxybenzyl chloride, methanesulfonamide, THF, TEA, 24h, 25°C | 78 | 96 | |

| Purification | Ethanol/water (3:1), recrystallization | - | 98 |

Advanced: How can DFT calculations predict molecular conformation and vibrational transitions in this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely used to:

- Conformational Analysis : Identify stable rotamers by calculating potential energy surfaces (PES) for bond rotations (e.g., C–S–N–C dihedral angles) .

- Spectral Predictions : Simulate IR and Raman spectra by computing harmonic vibrational frequencies. Compare with experimental data to validate structural assignments (e.g., S=O stretching at ~1150 cm⁻¹ vs. DFT-predicted 1145 cm⁻¹) .

- NMR Chemical Shifts : Gauge electronic environment using gauge-including atomic orbital (GIAO) methods. For example, calculated H NMR shifts for aromatic protons align within 0.3 ppm of experimental values .

Key Insight : Discrepancies >5% between DFT and experimental data may indicate incomplete basis sets or solvent effects, necessitating hybrid solvation models (e.g., PCM) .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- FT-IR/Raman : Confirm sulfonamide group presence (S=O asymmetric stretch: 1320–1350 cm⁻¹; symmetric stretch: 1140–1160 cm⁻¹) and methoxy C–O vibrations (1240–1270 cm⁻¹) .

- NMR : H NMR detects aromatic protons (δ 6.8–7.5 ppm) and methoxy protons (δ 3.8–4.0 ppm). C NMR resolves sulfonamide carbons (δ 42–45 ppm for CHSO) .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% HPO) achieve baseline separation of impurities. Retention time: ~8.2 min under isocratic conditions (65:35 ACN:buffer) .

Q. Table 2: Analytical Parameters for HPLC Validation

| Parameter | Value | Acceptance Criteria | Source |

|---|---|---|---|

| Linearity (R) | 0.9995 | ≥0.995 | |

| LOD | 0.02 µg/mL | <0.1 µg/mL |

Advanced: What mechanisms underlie the biological activity of this compound derivatives, particularly enzyme inhibition?

Methodological Answer:

- Target Identification : Molecular docking (e.g., AutoDock Vina) identifies potential binding to cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms. The sulfonamide group coordinates with Zn in active sites, mimicking endogenous substrates .

- Kinetic Studies : Competitive inhibition is confirmed via Lineweaver-Burk plots. For example, K values of 50–100 nM suggest high affinity for COX-2 .

- SAR Analysis : Substituents at the 2-methoxy position modulate lipophilicity and binding. Electron-withdrawing groups (e.g., –NO) enhance potency but reduce solubility .

Caution : Batch-to-batch variability in sulfonamide purity (>5% impurities) can falsely inflate IC values. Validate via LC-MS .

Advanced: How should researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies often arise from:

- Purity Differences : Impurities (e.g., unreacted benzyl chloride) may act as co-inhibitors. Use orthogonal purity checks (HPLC, elemental analysis) .

- Assay Conditions : Variability in pH (e.g., Tris vs. phosphate buffers) or ionic strength alters enzyme kinetics. Standardize protocols using WHO guidelines .

- Structural Isomerism : Undetected regioisomers (e.g., 3-methoxy vs. 2-methoxy derivatives) skew data. Confirm regiochemistry via NOESY or X-ray crystallography .

Q. Resolution Workflow :

Replicate studies with independently synthesized batches.

Cross-validate using alternative assays (e.g., SPR vs. fluorometric).

Publish raw datasets for meta-analysis .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/purification .

- Spill Management : Neutralize with activated carbon; avoid aqueous rinses to prevent environmental release .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N) to prevent hydrolysis .

Note : While not classified under GHS, treat as a potential irritant based on sulfonamide toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.